molecular formula C15H9N3OS2 B2735909 N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 899988-58-0

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2735909
CAS No.: 899988-58-0
M. Wt: 311.38
InChI Key: BYWASINEYZETRP-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with carboxylic acid derivatives. One common method includes the reaction of 2-amino benzothiazole with a suitable carboxylic acid chloride under basic conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable methods such as microwave irradiation and one-pot multicomponent reactions. These methods offer advantages in terms of reaction time, yield, and environmental impact. For instance, microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells . Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
  • 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide

Uniqueness

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide stands out due to its dual benzothiazole structure, which enhances its biological activity and specificity. This unique structure allows for more effective interactions with molecular targets, making it a promising candidate for drug development and other applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS2/c19-14(15-18-11-3-1-2-4-12(11)21-15)17-9-5-6-10-13(7-9)20-8-16-10/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWASINEYZETRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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